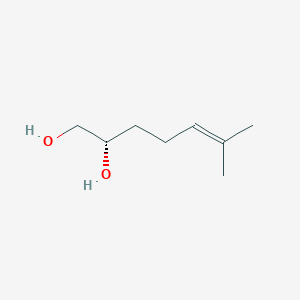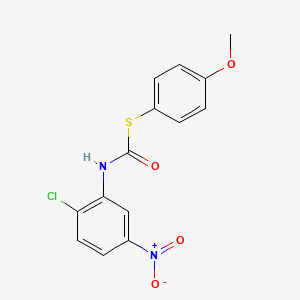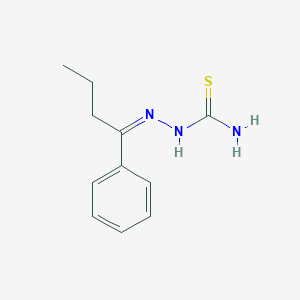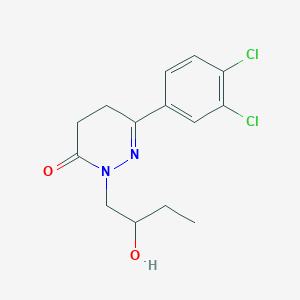
(S)-6-Methylhept-5-ene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Methylhept-5-ene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms of a heptene chain, with a methyl group (-CH3) on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For instance, the reduction of 6-methylhept-5-en-2-one with a chiral borane reagent can yield the desired diol with high enantiomeric purity.
Another method involves the Sharpless asymmetric dihydroxylation of 6-methylhept-5-ene. This reaction uses osmium tetroxide (OsO4) in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to selectively add hydroxyl groups to the double bond, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADH) or ketoreductases (KRED) can provide an efficient and environmentally friendly route to the diol. These enzymes offer high selectivity and can be used under mild reaction conditions, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-6-Methylhept-5-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The diol can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one, 6-Methylhept-5-enoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylhept-5-en-1,2-dichloride, 6-Methylhept-5-en-1,2-ditosylate.
科学研究应用
(S)-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The diol is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of (S)-6-Methylhept-5-ene-1,2-diol depends on its specific application. In biocatalysis, the compound interacts with enzyme active sites, where it undergoes stereospecific transformations. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, facilitating the catalytic process. In chemical reactions, the diol can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
®-6-Methylhept-5-ene-1,2-diol: The enantiomer of the (S) compound, with opposite spatial arrangement around the chiral center.
6-Methylhept-5-ene-1,2-diol: The racemic mixture containing both (S) and ® enantiomers.
6-Methylhept-5-ene-1-ol: A similar compound with only one hydroxyl group.
Uniqueness
(S)-6-Methylhept-5-ene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and biocatalysis, where the stereochemistry of the product is important.
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(2S)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m0/s1 |
InChI 键 |
RRSVNXZHFCGASC-QMMMGPOBSA-N |
手性 SMILES |
CC(=CCC[C@@H](CO)O)C |
规范 SMILES |
CC(=CCCC(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)






![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)


